3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid
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Overview
Description
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the anthracene and benzofuran intermediates, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(2-carboxyethyl)-7-chloro-1H-indole-2,4-dicarboxylic acid: Similar in structure but contains an indole moiety instead of anthracene.
3,3’-(anthracene-9,10-diyl)dipropanoic acid: Shares the anthracene core but lacks the spiro structure.
Uniqueness
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3’-oxospiro[10H-anthracene-9,1’-2-benzofuran]-2-yl]propanoic acid is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H24O10 |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
3-[7-(2-carboxyethyl)-3,6-dihydroxy-3'-oxospiro[10H-anthracene-9,1'-2-benzofuran]-2-yl]propanoic acid;deuterioformic acid |
InChI |
InChI=1S/C27H22O8.CH2O2/c28-22-12-16-9-17-13-23(29)15(6-8-25(32)33)11-21(17)27(20(16)10-14(22)5-7-24(30)31)19-4-2-1-3-18(19)26(34)35-27;2-1-3/h1-4,10-13,28-29H,5-9H2,(H,30,31)(H,32,33);1H,(H,2,3)/i;1D |
InChI Key |
SBDPBKUJVXZELX-DIYDOPDJSA-N |
Isomeric SMILES |
[2H]C(=O)O.C1C2=CC(=C(C=C2C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C51)O)CCC(=O)O)CCC(=O)O)O |
Canonical SMILES |
C1C2=CC(=C(C=C2C3(C4=CC=CC=C4C(=O)O3)C5=CC(=C(C=C51)O)CCC(=O)O)CCC(=O)O)O.C(=O)O |
Origin of Product |
United States |
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